N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride
Overview
Description
“N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride” is a compound that contains a pyrrolidine ring and an oxadiazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The oxadiazole ring can be formed by the reaction of a carbonyl compound with hydrazine to form a hydrazone, which is then oxidized to form the oxadiazole .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and oxadiazole rings, along with an acetamide group . The exact structure would depend on the positions of these groups relative to each other.Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the amide group could undergo hydrolysis, and the oxadiazole ring could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic oxadiazole ring could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Biological Assessment
The synthesis and biological assessment of derivatives with 1,2,4-oxadiazole cycles, including N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride, have been explored. These compounds, including 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, have been synthesized and evaluated for various biological properties (Karpina et al., 2019).
Anticancer Properties
Some derivatives of 1,3,4-oxadiazole, related to this compound, have been synthesized and screened for anticancer properties. These compounds have shown cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (Vinayak et al., 2014).
Inhibition of Collapsin Response Mediator Protein
Derivatives of 1,3,4-oxadiazole, such as this compound, have been evaluated as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), showing potential in the treatment of small lung cancer (Panchal et al., 2020).
Antibacterial and Anti-enzymatic Potential
Various 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. These studies contribute to understanding the applications of such compounds in microbial inhibition and enzyme activity modulation (Nafeesa et al., 2017).
Computational and Pharmacological Evaluation
Computational and pharmacological evaluations of 1,3,4-oxadiazole derivatives, including molecules similar to this compound, have shown potential in toxicity assessment, tumor inhibition, and analgesic actions (Faheem, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(5-pyrrolidin-2-yl-1,3,4-oxadiazol-2-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c1-5(13)10-8-12-11-7(14-8)6-3-2-4-9-6;/h6,9H,2-4H2,1H3,(H,10,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJLIZHRPPLOFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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